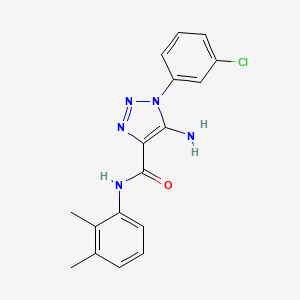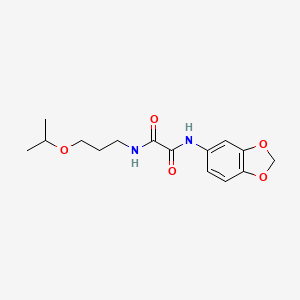![molecular formula C17H14N4O B5173565 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5173565.png)
2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile, commonly known as benzimidazole, is a chemical compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C. Additionally, benzimidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Benzimidazole has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, benzimidazole has been shown to have anti-inflammatory properties and can inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C.
实验室实验的优点和局限性
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile in lab experiments is its diverse applications in various fields. This compound can be used as a building block for the synthesis of functional materials, as a fluorescent probe for the detection of proteins and nucleic acids, and as an anti-cancer agent. However, one of the limitations of using benzimidazole in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile in scientific research. One of the main areas of focus is the development of new anti-cancer drugs based on benzimidazole. Additionally, there is a growing interest in the use of this compound as a fluorescent probe for the detection of biomolecules in living cells. Other future directions include the synthesis of functional materials based on benzimidazole and the investigation of its potential use in other fields, such as catalysis and electrochemistry.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile is a versatile compound that has gained significant attention in scientific research due to its diverse applications. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand the mechanism of action of benzimidazole and to explore its potential use in other fields.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 2-methoxyaniline in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acrylonitrile to obtain the final compound. Other methods involve the use of different reagents and solvents, such as triethylamine, DMF, and THF.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile has been extensively studied for its potential use in various scientific research fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that benzimidazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been used as a building block for the synthesis of functional materials, such as luminescent materials and polymers. In biochemistry, benzimidazole has been used as a fluorescent probe for the detection of proteins and nucleic acids.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-22-16-9-5-4-8-15(16)19-11-12(10-18)17-20-13-6-2-3-7-14(13)21-17/h2-9,11,19H,1H3,(H,20,21)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILAOPJBNOLEI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-5-nitro-2-furamide](/img/structure/B5173489.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5173493.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B5173494.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5173502.png)


![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5173513.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5173516.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5173529.png)

![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173543.png)
![3-ethyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173549.png)
![3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)